molecular formula C6H9NOS2 B1206498 4-Methylsulfinyl-3-butenyl isothiocyanate

4-Methylsulfinyl-3-butenyl isothiocyanate

Cat. No. B1206498
M. Wt: 175.3 g/mol
InChI Key: QKGJFQMGPDVOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylsulfinyl-3-butenyl isothiocyanate is a natural product found in Raphanus sativus with data available.

Scientific Research Applications

Chemical Instability and Enhancement

4-Methylsulfinyl-3-butenyl isothiocyanate, known as sulforaphene, exhibits significant chemopreventive activities. However, it is unstable and rapidly converts to a water-soluble degradation product in the hydrolytic process. Adjusting the pH or adding metal ions can effectively inhibit its degradation, thereby increasing its yield significantly (Song et al., 2013).

Anticancer Potential

This compound, found in radishes, demonstrates anticancer properties. It induces apoptosis in human lung cancer A549 cells through the mitochondrial pathway and the activation of caspase-3 and -9, influenced by the Bcl-2 gene family (Wang et al., 2014).

Neuroprotective Effects

Isothiocyanates like 4-Methylsulfinyl-3-butenyl isothiocyanate, derived from Wasabi, have been studied for their neuroprotective potential. These compounds target the Nrf2-mediated oxidative stress pathway, suggesting their role in neuroprotection (Trio et al., 2016).

Antioxidant and Anti-inflammatory Properties

4-Methylsulfinyl-3-butenyl isothiocyanate exhibits strong antioxidant properties, potentially mitigating oxidative stress and cellular damage in various experimental models. Its derivative, sulforaphane, has been studied extensively for these effects (Guerrero-Beltrán et al., 2012).

Antibacterial Effects

Studies have shown that this compound has potent antibacterial effects against Helicobacter pylori, suggesting its potential as a therapeutic agent for H. pylori eradication (Haristoy et al., 2005).

properties

Product Name

4-Methylsulfinyl-3-butenyl isothiocyanate

Molecular Formula

C6H9NOS2

Molecular Weight

175.3 g/mol

IUPAC Name

4-isothiocyanato-1-methylsulfinylbut-1-ene

InChI

InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3

InChI Key

QKGJFQMGPDVOQE-UHFFFAOYSA-N

SMILES

CS(=O)C=CCCN=C=S

Canonical SMILES

CS(=O)C=CCCN=C=S

synonyms

4-methylsulfinyl-3-butenyl isothiocyanate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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